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Compound of Interest

Compound Name: 1-Bromo-5-methoxypentane

Cat. No.: B087083 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Data of 1-Bromo-5-methoxypentane

This guide provides an in-depth analysis of the spectroscopic data for 1-bromo-5-
methoxypentane, tailored for researchers, scientists, and professionals in drug development.

It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS), presented in a clear and accessible format. Furthermore, this

document outlines the experimental protocols for acquiring such data and includes a workflow

visualization to illustrate the process of spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-bromo-5-methoxypentane
(Molecular Formula: C₆H₁₃BrO, Molecular Weight: 181.07 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted based on standard chemical shift values and

coupling patterns for similar functional groups. Experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for 1-Bromo-5-methoxypentane
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

3.41 Triplet (t) 2H
Br-CH₂-CH₂-CH₂-

CH₂-O-CH₃

3.38 Triplet (t) 2H
Br-CH₂-CH₂-CH₂-

CH₂-O-CH₃

3.30 Singlet (s) 3H
Br-CH₂-CH₂-CH₂-

CH₂-O-CH₃

1.88 Quintet 2H
Br-CH₂-CH₂-CH₂-

CH₂-O-CH₃

1.62 Quintet 2H
Br-CH₂-CH₂-CH₂-

CH₂-O-CH₃

1.45 Sextet 2H
Br-CH₂-CH₂-CH₂-

CH₂-O-CH₃

Table 2: Predicted ¹³C NMR Data for 1-Bromo-5-methoxypentane

Chemical Shift (δ, ppm) Assignment

72.9 Br-CH₂-CH₂-CH₂-CH₂-O-CH₃

58.5 Br-CH₂-CH₂-CH₂-CH₂-O-CH₃

33.8 Br-CH₂-CH₂-CH₂-CH₂-O-CH₃

32.5 Br-CH₂-CH₂-CH₂-CH₂-O-CH₃

29.4 Br-CH₂-CH₂-CH₂-CH₂-O-CH₃

22.5 Br-CH₂-CH₂-CH₂-CH₂-O-CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 1-bromo-5-methoxypentane is expected to show characteristic absorption

bands for its functional groups.
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Table 3: Characteristic IR Absorption Bands for 1-Bromo-5-methoxypentane

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

2945 - 2850 Strong C-H stretch Alkane (sp³ C-H)

1300 - 1150 Medium C-H wag -CH₂Br

1150 - 1050 Strong C-O stretch Ether

690 - 515 Strong C-Br stretch Alkyl Bromide

Mass Spectrometry (MS)
Mass spectrometry of 1-bromo-5-methoxypentane, particularly using a technique like Gas

Chromatography-Mass Spectrometry (GC-MS), provides information about the mass-to-charge

ratio of the molecule and its fragments.

Table 4: Key GC-MS Data for 1-Bromo-5-methoxypentane

m/z Value Relative Intensity Possible Fragment

45 Top Peak [CH₂OCH₃]⁺

69 2nd Highest [C₅H₉]⁺

41 3rd Highest [C₃H₅]⁺

Data sourced from PubChem CID 542342.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Accurately weigh 5-25 mg of 1-bromo-5-methoxypentane for ¹H NMR (or 50-100 mg for

¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Gently mix the sample until the compound is fully dissolved. A vortex mixer can be used if

necessary.

Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be

added to the solvent before dissolving the sample.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR probe.

The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to

ensure field stability.

The magnetic field is "shimmed" to maximize its homogeneity, which results in sharp, well-

resolved peaks.

The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

The appropriate NMR experiment (e.g., a standard 1D proton or carbon pulse sequence)

is selected, and acquisition parameters such as the number of scans and spectral width

are set.

The experiment is initiated to collect the Free Induction Decay (FID) signal.

Data Processing:

The acquired FID is converted into a spectrum using a Fourier transform.
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The spectrum is phased to ensure all peaks are in the positive absorptive mode.

The baseline of the spectrum is corrected to be flat.

The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

For ¹H NMR, the peaks are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Liquids):

Place a drop of neat 1-bromo-5-methoxypentane onto a clean, dry salt plate (e.g., NaCl

or KBr).

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film

between the plates.

Ensure there are no air bubbles in the film.

Data Acquisition:

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer to account for atmospheric

CO₂ and water vapor.

Acquire the sample spectrum. The instrument passes an infrared beam through the

sample, and the detector measures the amount of light transmitted at each wavelength.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

transmittance or absorbance spectrum.

The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
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Sample Introduction:

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-

MS) for volatile liquids like 1-bromo-5-methoxypentane. The GC separates the

components of a mixture before they enter the mass spectrometer.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy beam of

electrons (typically 70 eV).

This bombardment knocks an electron off the molecule, forming a positively charged

molecular ion (radical cation, M⁺•).

The high energy of this process often causes the molecular ion to fragment into smaller,

positively charged ions and neutral radical species.

Mass Analysis:

The positively charged ions are accelerated by an electric field into a mass analyzer (e.g.,

a quadrupole or a magnetic sector).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

An electron multiplier detector records the abundance of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing the relative abundance of each

ion versus its m/z ratio. The most abundant ion is assigned a relative abundance of 100%

and is called the base peak.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for determining the structure of a

chemical compound using spectroscopic methods.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Chemical Sample
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Deuterated Solvent

Prepare Thin Film
or KBr Pellet

Vaporize and
Introduce to Vacuum

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

Analyze Spectra:
- Chemical Shifts

- Absorption Bands
- m/z Ratios

Correlate Data and
Propose Structure

Final Structure
Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the process of chemical structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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